molecular formula C15H18N4O4 B2773388 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1448047-45-7

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No. B2773388
CAS RN: 1448047-45-7
M. Wt: 318.333
InChI Key: SRCJMZDXBJQMAL-UHFFFAOYSA-N
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Description

The compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be functionalized to create new compounds with different biological profiles .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The design of novel molecules often begins with understanding binding conformations. In this context, 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can serve as a scaffold for drug development. Researchers explore its interactions with specific targets, such as receptors or enzymes, aiming to enhance potency while minimizing off-target effects .

RORγt Modulation

RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T) plays a crucial role in immune regulation. The compound’s structure suggests potential activity against RORγt. Investigating its binding affinity and selectivity could lead to novel immunomodulatory agents .

Pregnane X Receptor (PXR) Inhibition

While 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione shows promise, it also exhibits activity against PXR. PXR regulates detoxification and clearance pathways. Researchers might explore structural modifications to reduce PXR activity while maintaining RORγt potency .

Anticancer Potential

Given its unique structure, this compound could be evaluated for its anticancer properties. Researchers may investigate its effects on cancer cell lines, tumor growth, and apoptosis pathways. The presence of pyrazinyl and piperidinyl moieties suggests potential interactions with cellular targets .

Neurological Disorders

Pyrrolidine derivatives have been explored in neuropharmacology. Researchers could investigate whether this compound interacts with neurotransmitter receptors, ion channels, or enzymes associated with neurological diseases. Its blood-brain barrier permeability is a relevant factor .

Chemical Biology and Biochemical Assays

Researchers can use this compound as a tool in biochemical assays. Its unique structure allows for specific binding studies, enzymatic inhibition assays, or protein-ligand interactions. Understanding its mechanism of action can provide insights into cellular processes .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is widely used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a broad range of potential targets.

Mode of Action

It is known that piperidine derivatives can interact with various biological targets in different ways, leading to a variety of physiological effects .

Pharmacokinetics

For instance, the compound has a molar volume of 269.2±3.0 cm³ , a polar surface area of 83 Ų , and a logP of -0.70 , which may influence its absorption and distribution in the body. Its water solubility at 25°C is estimated to be 888.5 mg/L , which could affect its bioavailability.

Future Directions

The future directions for research on “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” and similar compounds could involve further investigations into their biological activity, the development of new synthetic strategies, and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCJMZDXBJQMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

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